N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with aromatic groups. Key structural features include:
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c1-3-33-21-10-5-17(15-22(21)34-4-2)16-28-25(32)23-24(18-11-13-27-14-12-18)31(30-29-23)20-8-6-19(26)7-9-20/h5-15H,3-4,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDRUBCCCPMWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.
Attachment of the Piperazine Ring: The piperazine ring is attached through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences between the target compound and analogs from the evidence:
Key Observations:
- Triazole vs. Pyrazoline Cores : The triazole’s aromaticity and rigidity may enhance binding specificity compared to pyrazolines, which exhibit puckering due to their saturated bonds .
- Substituent Effects: The target’s 3,4-diethoxyphenylmethyl group likely increases metabolic stability and membrane permeability compared to simpler ethoxy or methyl substituents .
Crystallographic and Computational Methodologies
Structural data for analogs were determined using:
- SHELX Suite : Used for refining pyrazoline derivatives () and triazoles, ensuring accurate bond-length and angle measurements .
- WinGX/ORTEP : Employed for visualizing anisotropic displacement ellipsoids and molecular packing ().
While crystallographic data for the target compound are unavailable in the evidence, its structural analysis would likely follow similar protocols.
Biological Activity
N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Phenyl groups : Substituents that may enhance lipophilicity and biological activity.
- Pyridine moiety : Known for its role in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known to inhibit certain enzymes and receptors, potentially leading to therapeutic effects. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the diethoxyphenyl moiety contributes to the compound's overall stability and solubility.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways such as the PI3K/Akt/mTOR pathway.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
-
Anticancer Efficacy in Cell Lines :
A study evaluated the compound's efficacy against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics.Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Apoptosis induction HeLa 10.0 Cell cycle arrest -
Antibacterial Activity :
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains, indicating potent antibacterial activity.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 16
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Key Reactants | Catalysts/Solvents | Yield (%) |
|---|---|---|---|
| 1 | 4-fluorophenyl azide, pyridinyl alkyne | CuI, DMF, 60°C | 65–75 |
| 2 | Triazole intermediate, 3,4-diethoxybenzylamine | HATU, DCM, DIEA | 50–60 |
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., triazole protons at δ 7.8–8.2 ppm) and confirms substitution patterns .
- FT-IR : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 485.49 for C25H24FN5O3) .
Advanced: How to optimize reaction conditions to mitigate by-product formation during triazole synthesis?
Answer:
- Solvent selection : Use DMF or THF to enhance CuAAC efficiency over DMSO, which may promote side reactions.
- Catalyst loading : Optimize CuI concentration (0.5–1.0 equiv.) to balance reactivity vs. copper-induced decomposition.
- Real-time monitoring : Employ TLC or inline IR to track reaction progress and terminate before by-product accumulation .
Advanced: Resolving contradictions in biological activity data across studies
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%).
- Orthogonal validation : Confirm IC50 values via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay artifacts.
- Structural analogs : Compare with derivatives (e.g., pyridin-3-yl vs. pyridin-4-yl substitutions) to isolate structure-activity relationships (SAR) .
Advanced: Best practices for crystallographic refinement using SHELXL
Answer:
- Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve anisotropic displacement parameters for the triazole and fluorophenyl groups.
- Twinning correction : Apply TWIN/BASF commands in SHELXL for twinned crystals.
- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate hydrogen bonding via Olex2 .
Q. Table 2: SHELXL Refinement Parameters
| Parameter | Value |
|---|---|
| R1 (all data) | 0.045 |
| wR2 | 0.120 |
| Flack x parameter | 0.02(3) |
Advanced: Designing QSAR models for predicting kinase inhibition
Answer:
- Descriptor selection : Include electronic (HOMO/LUMO), steric (molar volume), and topological (Wiener index) parameters.
- Model training : Use Random Forest or SVM algorithms on datasets with ≥50 triazole derivatives.
- Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.7) .
Basic: What are common biological targets for triazole carboxamides?
Answer:
- Kinases : EGFR, VEGFR2 (IC50 values: 10–100 nM in enzyme assays).
- GPCRs : Serotonin receptors (5-HT2A/2C) via radioligand binding studies.
- Microbial targets : Candida albicans biofilm disruption (MIC: 2–8 µg/mL) .
Advanced: Mitigating crystallographic disorder in the pyridin-4-yl moiety
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
